Potent and Selective 5-HT1D Receptor Binding: A Unique Polypharmacology Profile
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid demonstrates high-affinity binding to the 5-HT1D receptor, with an IC50 of 20 nM [1]. This activity is significantly selective against the 5-HT2C receptor, where its IC50 is 3.16 µM, representing a >150-fold selectivity window [2]. This specific serotonergic activity is not a known feature of other major DHODH inhibitors like teriflunomide, leflunomide, or brequinar, whose primary pharmacology is limited to pyrimidine biosynthesis inhibition. For comparison, the classic 5-HT1D agonist sumatriptan exhibits a Ki of approximately 17 nM at human 5-HT1D receptors [3].
| Evidence Dimension | Inhibitory activity (IC50) at 5-HT1D receptor |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Sumatriptan (classic 5-HT1D agonist): Ki ≈ 17 nM |
| Quantified Difference | Target compound IC50 is comparable to sumatriptan's Ki, indicating potent 5-HT1D engagement. |
| Conditions | Radioligand displacement assay using [3H]5-HT in pig caudate membrane (BindingDB Assay). |
Why This Matters
This data provides a quantifiable justification for selecting this compound in studies where both DHODH inhibition and 5-HT1D receptor modulation are hypothesized to play a role, a polypharmacology profile not offered by standard DHODH inhibitors.
- [1] BindingDB. (n.d.). BDBM50406753 (CHEMBL37317): Affinity data for 5-hydroxytryptamine receptor 1D and 2C. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50406753 (CHEMBL37317): Affinity data for 5-hydroxytryptamine receptor 1D and 2C. Retrieved from BindingDB. View Source
- [3] Razzaque, Z., et al. (1995). Comparison of the 5-hydroxytryptamine1B and 5-hydroxytryptamine1D receptor subtypes: A quantitative autoradiographic study. Neuroscience, 68(3), 915-921. View Source
